![molecular formula C23H20N2O3S B307042 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307042.png)
5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as ENMIT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ENMIT belongs to the imidazolidinone class of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been found to exhibit a range of biological activities, making it a useful tool for studying various cellular processes. However, there are also some limitations to the use of 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone in laboratory experiments. It has been found to exhibit some toxicity towards normal cells at higher concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One area of research could focus on the development of 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone derivatives with improved biological activity and reduced toxicity. Another potential area of research could be the investigation of the mechanism of action of 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone and its effects on various signaling pathways in cells. Additionally, the potential therapeutic applications of 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone could be further explored, including its use in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 2-ethoxy-1-naphthaldehyde and 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form the imidazolidinone ring. The synthesis of 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C23H20N2O3S |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H20N2O3S/c1-3-28-21-13-8-15-6-4-5-7-18(15)19(21)14-20-22(26)25(23(29)24-20)16-9-11-17(27-2)12-10-16/h4-14H,3H2,1-2H3,(H,24,29)/b20-14- |
Clé InChI |
CUIVWSSFGYZIMH-ZHZULCJRSA-N |
SMILES isomérique |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



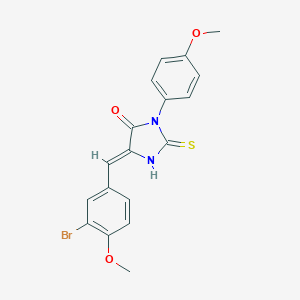
![3-{[5-(3-Ethoxy-5-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306961.png)
![(2-methoxy-4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306964.png)
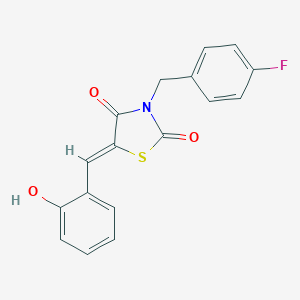

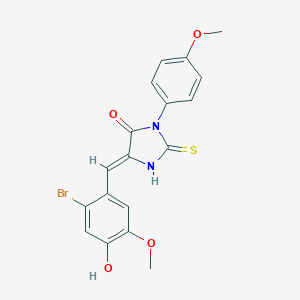
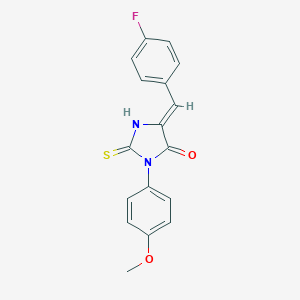
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306971.png)
![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306972.png)
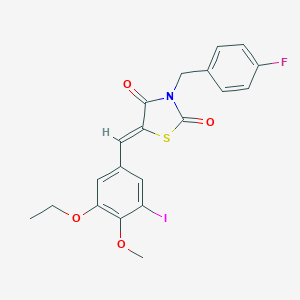
![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)

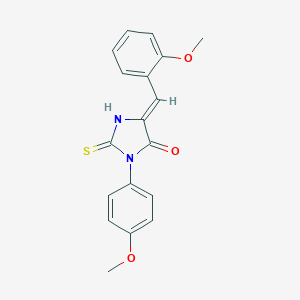
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)